molecular formula C12H12BrClO B1265698 (1-Bromocyclopentyl)(2-chlorophenyl)methanone CAS No. 6740-86-9

(1-Bromocyclopentyl)(2-chlorophenyl)methanone

Cat. No.: B1265698
CAS No.: 6740-86-9
M. Wt: 287.58 g/mol
InChI Key: DDVNLGGCSRULIL-UHFFFAOYSA-N
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Description

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is an organic compound with the molecular formula C12H12BrClO. It is known for its applications as an intermediate in organic synthesis and pharmaceutical research . The compound is characterized by the presence of a bromocyclopentyl group and a chlorophenyl group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone typically involves the reaction of cyclopentanone with bromine to form 1-bromocyclopentanone. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Used in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Bromocyclopentyl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methanone group can undergo nucleophilic attack, leading to various biochemical transformations .

Comparison with Similar Compounds

  • (1-Bromocyclopentyl)(2-fluorophenyl)methanone
  • (1-Bromocyclopentyl)(2-bromophenyl)methanone
  • (1-Bromocyclopentyl)(2-iodophenyl)methanone

Comparison: (1-Bromocyclopentyl)(2-chlorophenyl)methanone is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. Compared to its fluorine, bromine, and iodine analogs, the chlorine derivative may exhibit different physicochemical properties, such as solubility and stability, affecting its suitability for various applications .

Properties

IUPAC Name

(1-bromocyclopentyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClO/c13-12(7-3-4-8-12)11(15)9-5-1-2-6-10(9)14/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVNLGGCSRULIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=CC=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40986677
Record name (1-Bromocyclopentyl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6740-86-9
Record name (1-Bromocyclopentyl)(2-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6740-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromocyclopentyl-o-chlorophenyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006740869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Bromocyclopentyl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromocyclopentyl-o-chlorophenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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